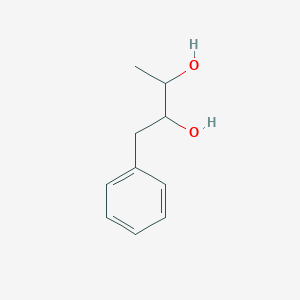

1-Phenylbutane-2,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

5381-89-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-phenylbutane-2,3-diol |

InChI |

InChI=1S/C10H14O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 |

InChI Key |

WHYBHJWYBIXOPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CC1=CC=CC=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylbutane 2,3 Diol

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing 1-phenylbutane-2,3-diol typically yield mixtures of diastereomers and rely on well-established organic transformations.

Synthesis via Grignard Reactions (e.g., Phenylmagnesium Bromide with 2,3-Epoxybutane)

A direct approach to constructing the carbon skeleton of this compound involves the nucleophilic addition of a phenyl group to a four-carbon electrophile. The reaction of Phenylmagnesium Bromide, a common Grignard reagent, with 2,3-epoxybutane serves as a viable synthetic route. In this reaction, the nucleophilic phenyl anion attacks one of the electrophilic carbon atoms of the epoxide ring. The subsequent acidic workup protonates the resulting alkoxide, yielding this compound. This reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the carbon atom that is attacked. Using a racemic mixture of cis- and trans-2,3-epoxybutane will result in a mixture of all four possible stereoisomers of the final diol product.

Reduction of α-Hydroxy Ketones and 1,2-Diketones

The reduction of carbonyl precursors is a fundamental method for the preparation of alcohols. This compound can be synthesized by the reduction of the corresponding 1,2-diketone, 1-phenylbutane-2,3-dione (B12655830). The reduction of this diketone can be accomplished using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This process involves the stepwise reduction of the two ketone functionalities to hydroxyl groups.

Alternatively, the reduction can proceed via an α-hydroxy ketone intermediate, such as 3-hydroxy-4-phenylbutan-2-one. The selective reduction of the remaining ketone group in this intermediate yields the target 1,2-diol. While powerful, strong reducing agents like LiAlH₄ can sometimes lead to complex product mixtures when used with β-diketones due to competing reaction pathways involving the enol tautomer ni.ac.rs. Careful selection of the reducing agent and reaction conditions is therefore crucial to optimize the yield of the desired vicinal diol. Biocatalytic reductions using ketoreductase enzymes have also been explored for related diketones, offering high stereoselectivity under mild conditions researchgate.net.

Multi-Step Approaches from Precursor Molecules (e.g., Toluene, 4-Chlorobutyryl Chloride)

Multi-step synthesis provides a versatile platform for constructing this compound from simple, readily available starting materials. A plausible pathway begins with the Friedel-Crafts acylation of benzene (B151609) or toluene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms 4-chloro-1-phenylbutan-1-one researchgate.netnih.gov.

Following the initial acylation, a series of functional group transformations can be employed to introduce the diol functionality. A representative sequence involves the α-bromination of the ketone to yield 2-bromo-4-chloro-1-phenylbutan-1-one. This intermediate can then be converted to the α-hydroxy ketone, 4-chloro-2-hydroxy-1-phenylbutan-1-one, via nucleophilic substitution with a hydroxide source. Subsequent oxidation of this α-hydroxy ketone, for instance using potassium dichromate (K₂Cr₂O₇), yields the 1,2-diketone, 4-chloro-1-phenylbutane-1,2-dione researchgate.net. The final step is the reduction of both carbonyl groups in this diketone to afford 4-chloro-1-phenylbutane-1,2-diol, which can be further modified if desired. This multi-step approach allows for the systematic construction of the target molecule, with each step enabling the introduction of the required functional groups.

Stereoselective and Asymmetric Synthesis of this compound and its Stereoisomers

Achieving stereocontrol in the synthesis of this compound is critical for applications where specific stereoisomers are required. This is accomplished using asymmetric synthesis techniques that guide the formation of chiral centers.

Chiral Auxiliaries and Ligand-Mediated Reactions

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of this compound synthesis, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule to influence the diastereoselective reduction of a ketone. For example, the reduction of an α-ketoester bearing a chiral auxiliary can proceed with high diastereoselectivity due to the steric influence of the auxiliary, which blocks one face of the carbonyl group from the approach of the reducing agent. After the stereoselective transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. Bifunctional acid-base catalysts, often based on cinchona alkaloids, have also proven effective in guiding the enantioselective addition of nucleophiles to carbonyl compounds or Michael acceptors, providing another avenue for controlling stereochemistry nih.gov.

Asymmetric Epoxidation Methodologies

Asymmetric dihydroxylation of alkenes is a powerful and reliable method for the enantioselective synthesis of vicinal diols. The Sharpless Asymmetric Dihydroxylation (AD) is a premier example of this transformation, allowing for the predictable synthesis of specific stereoisomers wikipedia.orgalfa-chemistry.comorganic-chemistry.org. The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant nih.govencyclopedia.pub.

The alkene precursor for this compound is 1-phenyl-2-butene. The choice of the chiral ligand dictates which face of the alkene the osmium tetroxide will add to, thereby determining the absolute configuration of the resulting diol. Commercially available reagent mixtures, known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), provide reliable access to either enantiomeric series of the diol product. For example, the reaction of (E)-1-phenyl-2-butene with AD-mix-β is expected to yield (2R,3R)-1-phenylbutane-2,3-diol, while AD-mix-α would produce the (2S,3S)-enantiomer. This method is highly valued for its high enantioselectivities and broad substrate scope nih.gov.

Table 1: Predicted Stereochemical Outcome of Sharpless Asymmetric Dihydroxylation of (E)-1-Phenyl-2-butene

| Reagent | Expected Major Product Stereoisomer |

|---|---|

| AD-mix-α | (2S,3S)-1-Phenylbutane-2,3-diol |

| AD-mix-β | (2R,3R)-1-Phenylbutane-2,3-diol |

Diastereoselective Reduction Strategies of Related Compounds

The synthesis of specific stereoisomers of this compound can be effectively achieved through the diastereoselective reduction of related precursor molecules, such as α-hydroxy ketones and diketones. The choice of reducing agent and reaction conditions plays a critical role in controlling the stereochemical outcome.

Butanediol dehydrogenases (BDHs) are a class of enzymes that have shown significant potential in the stereoselective reduction of dicarbonyl compounds. For instance, the meso-butanediol dehydrogenase from Bacillus licheniformis DSM 13T (BlBDH) is highly active in reducing various diketones and α-hydroxyketones, including those with phenyl groups. researchgate.net By carefully adjusting reaction parameters, the synthesis can be controlled to yield either the intermediate α-hydroxy ketone or the final diol. researchgate.net Similarly, the R-selective 2,3-butanediol dehydrogenase from Bacillus clausii DSM 8716T can asymmetrically reduce prochiral 1,2-diketones to the corresponding α-hydroxy ketones and subsequently to 1,2-diols. This enzyme has been shown to accept alkyl phenyl dicarbonyl substrates. fz-juelich.de

The versatility of alcohol dehydrogenases (ADHs) is also demonstrated in the reduction of sterically demanding diketones. The ADH from Ralstonia sp. (RasADH), when overexpressed in E. coli, serves as a highly active and stereoselective biocatalyst for preparing 1,4-diaryl-1,4-diols from the corresponding diketones with excellent diastereo- and enantioselectivity. mdpi.com This highlights the potential for similar enzymatic systems to be applied to the synthesis of this compound from precursors like 1-phenylbutane-2,3-dione.

Biocatalytic and Enzymatic Approaches for Diol Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. nih.gov Enzymatic and whole-cell systems are particularly effective for producing enantiomerically pure vicinal diols like this compound.

Enzyme-Mediated Stereoselective Reductions (e.g., using Alcohol Dehydrogenases)

Alcohol dehydrogenases (ADHs) are widely used for the stereoselective reduction of prochiral ketones to form chiral alcohols. These enzymes, often dependent on cofactors like NADH or NADPH, can deliver high enantiomeric excess (ee). mdpi.comresearchgate.net

Different ADHs can yield opposite enantiomers of the target diol. For example, in the bioreduction of 1,4-diphenylbutane-1,4-dione, the ADH from Ralstonia sp. (RasADH) produces the (1S,4S)-diol, while the commercially available ADH-P2-D03 yields the (1R,4R)-enantiomer, both with high selectivity. mdpi.com The modular combination of different enzymes allows for the synthesis of all possible stereoisomers of a diol. This has been demonstrated for 1-phenylpropane-1,2-diol, where combinations of a lyase and an alcohol dehydrogenase (such as ADH from Lactobacillus brevis) can produce each of the four stereoisomers. researchgate.netresearchgate.net

Butanediol dehydrogenases (BDHs), also known as acetoin reductases, are another class of oxidoreductases that catalyze the enantioselective reduction of diketones to vicinal diols via an α-hydroxy ketone intermediate. fz-juelich.de The BDH from Saccharomyces cerevisiae is a key enzyme in the production of (2R,3R)-2,3-butanediol. researchgate.net These enzymes have shown broad substrate specificity, accepting non-physiological diketones and α-hydroxyketones with varying structures, including those containing phenyl moieties. researchgate.netfz-juelich.de

Table 1: Examples of Enzyme-Mediated Reductions for Diol Synthesis

| Enzyme/Biocatalyst | Substrate | Product Stereoisomer | Selectivity | Reference |

|---|---|---|---|---|

| E. coli/RasADH | 1,4-Diphenylbutane-1,4-dione | (1S,4S)-Diol | 98% de, >99% ee | mdpi.com |

| ADH-P2-D03 | 1,4-Diphenylbutane-1,4-dione | (1R,4R)-Diol | 74% de, >99% ee | mdpi.com |

| Bacillus clausii BDH | Alkyl Phenyl Dicarbonyls | (R)-Diols | High | fz-juelich.de |

| Lactobacillus brevis ADH | α-Hydroxy Ketones | (R)-Diols | High | researchgate.net |

Enzymatic Resolution of Racemic Diols

Enzymatic kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. This technique relies on an enzyme's ability to react with one enantiomer at a much higher rate than the other. nih.gov

Lipases are commonly employed for the kinetic resolution of racemic alcohols and their derivatives through enantioselective acylation or hydrolysis. nih.govmdpi.commdpi.com For instance, Candida rugosa lipase (CRL) has been used for the regio- and stereo-selective acetylation of racemic 1-phenylbutan-1,3-diol isomers, demonstrating the potential of lipases to resolve closely related diol structures. cdnsciencepub.com The choice of acyl donor and solvent is crucial for achieving high enantioselectivity. nih.govresearchgate.netmdpi.com

Another strategy for resolution is enantioselective oxidation. The kinetic resolution of racemic 1-phenyl-1,2-ethanediol has been achieved using glycerol dehydrogenase (GDH). nih.govresearchgate.net This enzyme selectively oxidizes one enantiomer to the corresponding α-hydroxy ketone, leaving the unreacted enantiomer in high enantiomeric purity. nih.gov A significant challenge in such oxidations can be product inhibition, which can be overcome by techniques like continuous product extraction using a hollow fiber membrane reactor. nih.govresearchgate.net

Table 2: Examples of Enzymatic Resolution for Chiral Alcohols and Diols

| Enzyme | Substrate | Method | Result | Reference |

|---|---|---|---|---|

| Glycerol Dehydrogenase (GDH) | Racemic 1-phenyl-1,2-ethanediol | Enantioselective Oxidation | (S)-enantiomer with >99% ee | nih.gov |

| Candida rugosa Lipase (CRL) | (±)-syn-1-phenylbutan-1,3-diols | Enantioselective Acetylation | Separation of monoacetates and unreacted diol | cdnsciencepub.com |

| Novozyme 435 (Lipase) | (R,S)-1-phenylethanol | Kinetic Resolution (Acylation) | Enantiomerically pure (R)-1-phenylethyl acetate (B1210297) | nih.gov |

Whole-Cell Biocatalysis in Diol Synthesis

Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including lower cost, greater enzyme stability, and inherent cofactor regeneration. nih.govd-nb.infoorientjchem.org This makes whole-cell biocatalysis an economically attractive and efficient method for industrial-scale synthesis. d-nb.infoorientjchem.org The cell's metabolic machinery continuously regenerates expensive cofactors like NADH and NADPH, eliminating the need to add them externally. d-nb.infonih.gov

Numerous microorganisms have been identified and engineered for the asymmetric reduction of ketones to produce chiral alcohols and diols. For example, strains of Pichia jadinii and Candida krusei have been used for the asymmetric reduction of 4-hydroxy-2-butanone to produce (R)-1,3-butanediol with high yield and excellent enantioselectivity. nih.govnih.gov

Recombinant whole-cell biocatalysts can be designed to overexpress specific enzymes, leading to high catalytic activity. A self-sufficient whole-cell biocatalyst was developed by co-expressing a carbonyl reductase and a glucose dehydrogenase in E. coli. nih.gov This system efficiently reduced α-hydroxy acetophenone to (S)-1-phenyl-1,2-ethanediol with a 90% yield and 99% ee at a high substrate concentration without the need for an external cofactor. nih.gov Such engineered whole-cell systems represent a practical and scalable approach for the synthesis of optically pure vicinal diols like this compound. nih.gov

Chemical Transformations and Reaction Mechanisms of 1 Phenylbutane 2,3 Diol

Rearrangement Reactions

Rearrangement reactions of 1,2-diols, such as 1-phenylbutane-2,3-diol, are classic transformations in organic chemistry, often proceeding through carbocation intermediates to yield carbonyl compounds.

The pinacol-pinacolone rearrangement is an acid-catalyzed reaction that converts a 1,2-diol to a ketone or aldehyde. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of one hydroxyl group, followed by the elimination of a water molecule to form a carbocation. This is succeeded by a 1,2-migratory shift of an adjacent group to the carbocation center, which is the driving force of the reaction, leading to a more stable, resonance-stabilized oxonium ion. wikipedia.orgspcmc.ac.in

For an asymmetrical diol like this compound, the reaction pathway is determined by two main factors: the relative stability of the potential carbocation intermediates and the migratory aptitude of the substituents.

Formation of the Carbocation: Protonation can occur at either the C-2 or C-3 hydroxyl group. Protonation at the C-2 hydroxyl group and subsequent loss of water would form a secondary carbocation at C-2, which is stabilized by the adjacent phenyl group (a benzylic carbocation). Protonation at the C-3 hydroxyl and loss of water would form a simple secondary carbocation at C-3. Due to the significant resonance stabilization afforded by the phenyl ring, the benzylic carbocation is substantially more stable. Therefore, the reaction preferentially proceeds via the formation of the carbocation at the C-2 position. ucla.edu

Migratory Shift: Once the benzylic carbocation is formed at C-2, a group from the adjacent C-3 carbon migrates. The potential migrating groups are a hydride ion (H⁻) and an ethyl group (-CH₂CH₃). The general order of migratory aptitude is often cited as phenyl > hydride > alkyl. wikipedia.org In this case, the hydride has a greater migratory aptitude than the ethyl group.

The migration of the hydride from C-3 to C-2 results in the formation of a protonated ketone (an oxonium ion), which upon deprotonation yields the final product, 1-phenylbutan-2-one. scribd.com

| Starting Material | Reaction Type | Key Intermediate | Major Product |

|---|---|---|---|

| This compound | Pinacol (B44631) Rearrangement | Secondary benzylic carbocation | 1-Phenylbutan-2-one |

The retropinacol reaction involves the oxidative fragmentation of pinacols, leading to the cleavage of the central carbon-carbon bond to form aldehydes or ketones. rsc.org This transformation can be initiated photochemically through a process known as photo-induced electron transfer (PET). While direct photolysis is often inefficient, the reaction can occur in the presence of an electron-accepting sensitizer (B1316253) or, in some cases, by exciting a donor molecule that is part of the diol structure. rsc.org

For aromatic pinacols, UV irradiation can excite the aromatic system, initiating an electron transfer. In the case of certain substituted phenyl pinacols, UV irradiation in a solvent like chloroform (B151607) leads to the cleavage of the C-C bond between the hydroxyl-bearing carbons. rsc.orgresearchgate.net The proposed mechanism involves the formation of a pinacol radical cation, which then undergoes fragmentation. rsc.orgresearchgate.net

For this compound, a similar PET-initiated retropinacol cleavage is plausible. Upon UV irradiation, the phenyl group can be excited, leading to the formation of a radical cation. This intermediate can then fragment through the cleavage of the C2-C3 bond. This cleavage would be expected to yield benzaldehyde (B42025) and a 2-butanone (B6335102) radical fragment, which would then be converted to stable products.

Oxidation Reactions

The hydroxyl groups of this compound can be oxidized using various reagents to yield different products, including ketones and cleaved carbonyl compounds.

Selective Oxidation: The two hydroxyl groups in this compound have different chemical environments. The C-2 hydroxyl group is benzylic, while the C-3 hydroxyl group is a standard secondary alcohol. This difference allows for selective oxidation. Electrochemical oxidation has been shown to be a highly selective method for oxidizing benzylic alcohols in the presence of aliphatic alcohols. d-nb.inforesearchgate.netnih.gov Applying this method to a similar diol, 1-phenylbutane-1,3-diol, resulted in the selective oxidation of the benzylic hydroxyl group to afford the corresponding hydroxy ketone in high yield. d-nb.info By analogy, the selective oxidation of this compound would be expected to yield 3-hydroxy-1-phenylbutan-2-one.

Oxidative Cleavage: Vicinal diols (1,2-diols) undergo oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups when treated with specific oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.org This reaction proceeds through a cyclic intermediate (a cyclic periodate (B1199274) or plumbate ester), which then fragments to give two carbonyl compounds. For this compound, oxidative cleavage of the C2-C3 bond would yield benzaldehyde and propanal. This two-step sequence of dihydroxylation of an alkene followed by oxidative cleavage serves as a valuable alternative to ozonolysis. libretexts.org

Strong, non-selective oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can also be used. Depending on the reaction conditions, these reagents can lead to a mixture of products, including the diketone (1-phenylbutane-2,3-dione) or undergo oxidative cleavage to form carboxylic acids. researchgate.net

| Reagent/Condition | Reaction Type | Product(s) |

|---|---|---|

| Electrochemical Oxidation | Selective Oxidation | 3-Hydroxy-1-phenylbutan-2-one |

| Periodic Acid (HIO₄) | Oxidative Cleavage | Benzaldehyde and Propanal |

| Potassium Permanganate (KMnO₄) | Strong Oxidation/Cleavage | 1-Phenylbutane-2,3-dione (B12655830) and/or Benzoic acid, Propanoic acid |

Derivatization for Synthetic Utility

The hydroxyl groups of this compound are convenient handles for further chemical modification, allowing for the synthesis of various derivatives.

1,3-Dioxolanes: The two adjacent hydroxyl groups of this compound can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals known as 1,3-dioxolanes. organic-chemistry.orgorganic-chemistry.org This reaction is commonly used as a method for protecting 1,2-diols during other synthetic steps. For example, reacting this compound with acetone (B3395972) and a catalytic amount of p-toluenesulfonic acid would yield 2,2-dimethyl-4-ethyl-5-phenyl-1,3-dioxolane. The reaction is reversible and can be removed under aqueous acidic conditions.

Oxetanes: Oxetanes are four-membered cyclic ethers. Their synthesis is most commonly achieved from 1,3-diols. rug.nl The standard method involves selective activation of one hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by intramolecular Williamson ether synthesis, where the remaining hydroxyl group acts as a nucleophile to displace the leaving group under basic conditions. rug.nl The formation of an oxetane (B1205548) from a 1,2-diol like this compound is not a direct or common transformation. However, it could be envisioned as part of a multi-step sequence involving, for instance, a ring-opening of a derived epoxide with a one-carbon nucleophile followed by cyclization. Syntheses of stereo-defined 2,4-disubstituted aryloxetanes have been achieved by the cyclization of the corresponding 1,3-diols. uniba.it

The hydroxyl groups of this compound can be readily acetylated to form ester derivatives using reagents like acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base such as pyridine. This reaction is often used to protect the hydroxyl groups. tandfonline.com

Furthermore, methods for the highly regioselective mono-acetylation of diols have been developed. One such method employs a catalytic amount of tetrabutylammonium (B224687) acetate (B1210297) with acetic anhydride. acs.org The proposed mechanism involves the formation of a dual hydrogen-bond complex between the acetate anion and the two hydroxyl groups of the diol. researchgate.netnih.gov This complexation activates one hydroxyl group preferentially, leading to selective monoacetylation. chalmers.se The regioselectivity in a molecule like this compound would depend on the subtle differences in acidity and steric accessibility of the C-2 and C-3 hydroxyls, which are influenced by the neighboring phenyl and ethyl groups, respectively.

Elimination Reactions to form Alkenes from Vicinal Diols

The conversion of vicinal diols, such as this compound, into alkenes is primarily achieved through acid-catalyzed dehydration. This reaction involves the elimination of two water molecules from the diol. The mechanism and product distribution are highly dependent on the reaction conditions and the structure of the diol.

In a typical acid-catalyzed dehydration, a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) is used. The reaction generally proceeds through an E1 mechanism for secondary and tertiary alcohols. The process begins with the protonation of one of the hydroxyl groups, converting it into a good leaving group (water). Departure of the water molecule generates a carbocation intermediate. A subsequent deprotonation of an adjacent carbon atom by a base (such as water or the conjugate base of the acid) leads to the formation of a double bond.

For this compound, protonation can occur at either the C2 or C3 hydroxyl group. Protonation at the C2 hydroxyl group would lead to a secondary carbocation at C2, which is stabilized by the adjacent phenyl group (a benzylic carbocation). Protonation at the C3 hydroxyl would form a secondary carbocation at C3. The benzylic carbocation at C2 is significantly more stable. Therefore, the loss of water from the C2 position is the more favorable pathway.

Once the carbocation is formed, elimination of a proton from an adjacent carbon (C1 or C3) can occur, leading to different alkene products. The major product is typically the most stable alkene, as predicted by Zaitsev's rule. For this compound, potential alkene products from the more stable benzylic carbocation would include 1-phenyl-1-butene and 1-phenyl-2-butene.

A significant competing reaction in the acid-catalyzed treatment of vicinal diols is the pinacol rearrangement. masterorganicchemistry.comlibretexts.org This reaction also proceeds through a carbocation intermediate but involves a 1,2-alkyl or 1,2-aryl shift to form a more stable carbocation, ultimately resulting in a ketone or aldehyde. masterorganicchemistry.com For this compound, after formation of the more stable benzylic carbocation at C2, a hydride shift from C3 could occur, but this would not lead to a more stable carbocation. However, if the carbocation forms at C3, a 1,2-hydride shift from C2 could occur, or more significantly, a 1,2-phenyl shift could happen, leading to a rearranged carbocation stabilized by oxygen. Deprotonation would then yield a ketone. The migratory aptitude generally follows the order of phenyl > hydride > alkyl. byjus.com The formation of ketones like 1-phenyl-2-butanone is a common outcome in such rearrangements. libretexts.org

Controlling the reaction conditions, such as temperature and acid concentration, is crucial to favor the desired elimination pathway over the pinacol rearrangement. vaia.com Milder conditions and lower temperatures generally favor dehydration to alkenes, while more vigorous conditions can promote the rearrangement to carbonyl compounds. vaia.com

Nucleophilic Ring Opening Reactions involving Epoxide Precursors

The epoxide precursor to this compound is 1-phenyl-1,2-epoxybutane. Epoxides are highly valuable synthetic intermediates because the strain of the three-membered ring allows them to be readily opened by a wide range of nucleophiles, leading to 1,2-difunctionalized compounds. jsynthchem.com The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the C1 (benzylic) or C2 carbon—is a key consideration and depends on the reaction conditions (acidic or basic) and the nature of the nucleophile. researchgate.net

Under basic or neutral conditions, the ring-opening of epoxides typically follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. For 1-phenyl-1,2-epoxybutane, the C2 position is less hindered than the C1 position, which bears a phenyl group. Therefore, strong nucleophiles like amines or alkoxides will preferentially attack the C2 carbon, resulting in the formation of 2-substituted 1-phenyl-1-butanols. For instance, reaction with an amine (R-NH₂) would yield a 2-amino-1-phenyl-1-butanol. openaccessjournals.com Studies on the aminolysis of 1,2-epoxybutane (B156178) have shown that the reaction proceeds efficiently in water or even under solvent-free conditions, providing high yields of the corresponding amino alcohols. researchgate.net

In contrast, acid-catalyzed ring-opening proceeds via a mechanism with significant Sₙ1 character. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The positive charge in the transition state is better stabilized at the more substituted carbon that can form a more stable carbocation. In the case of 1-phenyl-1,2-epoxybutane, the C1 position is benzylic, and can therefore better stabilize a partial positive charge. Consequently, under acidic conditions, the nucleophile preferentially attacks the C1 carbon. jsynthchem.comresearchgate.net This results in the formation of 1-substituted 1-phenyl-2-butanols. For example, hydrolysis in dilute acid would predominantly yield 1-phenylbutane-1,2-diol, with the nucleophilic water attacking the benzylic C1 position.

The choice of solvent and catalyst can significantly influence the outcome. Research on the ring-opening of styrene (B11656) oxide, a structurally similar epoxide, shows that the phenyl group strongly directs nucleophilic attack to the benzylic carbon. researchgate.net Catalyst-free methods using water as a green solvent have been shown to be effective for the ring-opening of various epoxides with aromatic amines, yielding β-amino alcohols with good regioselectivity. researchgate.net

The following tables summarize research findings on the ring-opening of epoxides that are structurally related to 1-phenyl-1,2-epoxybutane, illustrating the effects of different nucleophiles and conditions.

Table 1: Solvent Effect on the Aminolysis of 2,3-Epoxypropyl Phenyl Ether with Aniline This table is based on a model reaction to illustrate solvent effects on epoxide ring-opening.

Table 2: Regioselective Ring-Opening of Various Epoxides with Aniline in Water

Derivatives and Analogues of 1 Phenylbutane 2,3 Diol

Synthesis of Structurally Related Phenylbutanediols (e.g., 1-Phenylbutane-1,3-diol)

The synthesis of structurally related phenylbutanediols, such as 1-phenylbutane-1,3-diol, is a significant area of research, often involving the reduction of the corresponding diketones. lookchem.comni.ac.rs The reduction of 1-phenylbutane-1,3-dione is a key method for obtaining 1-phenylbutane-1,3-diol. lookchem.comni.ac.rs However, the reaction can be complex, yielding a variety of products depending on the reaction conditions and the reducing agent used. ni.ac.rsresearchgate.net

The reduction of β-diketones like 1-phenylbutane-1,3-dione can be challenging. ni.ac.rs The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to a mixture of products beyond the desired diol. ni.ac.rsresearchgate.net This is due to the tautomeric equilibrium between the diketo and keto-enol forms of the starting material. ni.ac.rsresearchgate.netni.ac.rs The diketo form's reduction yields the corresponding diol, while the keto-enol form can lead to elimination products such as unsaturated ketones and alcohols. ni.ac.rsresearchgate.netni.ac.rs

Studies on the LiAlH₄ reduction of 1-phenylbutane-1,3-dione have shown that the reaction often produces a complex mixture of compounds instead of the targeted 1,3-diol. ni.ac.rs In fact, research indicates that LiAlH₄ preferentially reduces the carbonyl group more distant from the phenyl group. ni.ac.rsresearchgate.netni.ac.rs The keto-enol form, which is the predominant tautomer for 1-phenylbutane-1,3-dione, is prone to deprotonation by LiAlH₄, leading to intermediates that favor the formation of unsaturated products. researchgate.net

To achieve a more selective reduction and obtain the desired syn-1,3-diols, alternative methods have been explored. One such method is the TiCl₄-mediated reduction of 1,3-diketones using a BH₃-pyridine complex, which has demonstrated high diastereoselectivity. lookchem.com Enzymatic reductions have also been investigated to control the stereochemistry of the resulting diols, aiming to produce all four possible isomers of 1-phenyl-1,3-butanediol. lookchem.com Furthermore, various yeast strains have been studied for their potential in the stereoselective synthesis of 1,3-diols from their corresponding aldol (B89426) reaction products. lookchem.comuniba.it

Table 1: Products from the Reduction of 1-Phenylbutane-1,3-dione with LiAlH₄

| Product Type | Specific Compounds Identified | Reference |

| Phenylbutanols | Saturated and unsaturated alcohols | ni.ac.rsresearchgate.net |

| Phenylbutanones | Saturated and unsaturated ketones | ni.ac.rsresearchgate.net |

| Phenylbutenyl acetates | Formed after acetylation of the reaction mixture | ni.ac.rsresearchgate.net |

This table summarizes the types of products obtained from the reduction of 1-phenylbutane-1,3-dione with lithium aluminum hydride, as detailed in the provided search results. The reaction yields a complex mixture due to the various possible reduction pathways.

Preparation of Substituted Phenylbutane-2,3-diols (e.g., with Halogenated Phenyl Groups)

The preparation of substituted phenylbutane-2,3-diols, particularly those with halogenated phenyl groups, involves multi-step synthetic routes. A common strategy begins with the synthesis of a halogenated diketone precursor, which is then reduced to the corresponding diol. nih.gov

For instance, the synthesis of 1-aryl-2-chloro-2,4,4,4-tetrafluorobutan-1,3-dione hydrates serves as a key intermediate. nih.gov The synthesis of these mixed dihalides can be challenging. Attempts to create them through monofluorination of 1-aryl-4,4,4-trifluorobutane-1,3-diones followed by chlorination have been met with difficulties, as the second fluorination step tends to occur rapidly. nih.gov A more successful approach involves the Claisen condensation of differently substituted acetophenones with ethyl acetate (B1210297) in the presence of sodium ethoxide to form unsymmetrical 1,3-diketones. rsc.org These diketones can then be halogenated. For example, 2-bromo-1-phenylbutane-1,3-dione can be formed in situ by reacting 1-phenylbutane-1,3-dione with N-bromosuccinimide (NBS). rsc.org

Once the halogenated diketone is obtained, it can be reduced to the corresponding diol. While the direct reduction of these compounds is not extensively detailed in the provided results, the synthesis of related diols like 4-phenylbut-3-yne-1,2-diol has been documented. nih.gov Additionally, the synthesis of 3,4-dihydroxy-1-phenylbutane-1,2-dione has been reported. nih.gov

Table 2: Examples of Halogenated Intermediates for Substituted Phenylbutanediol Synthesis

| Intermediate Compound | Synthetic Route | Reference |

| 1-Aryl-2-chloro-2,4,4,4-tetrafluorobutan-1,3-dione hydrates | Detrifluoroacetylative generation of halogenated enolates | nih.gov |

| 2-Bromo-1-phenylbutane-1,3-dione | In situ reaction of 1-phenylbutane-1,3-dione with NBS | rsc.org |

| 2-Chloro-1-(4-chlorophenyl)-2,4,4,4-tetrafluoro-3,3-dihydroxybutan-1-one | Not detailed | nih.gov |

This table highlights key halogenated intermediates that can be used in the synthesis of substituted phenylbutane-2,3-diols, based on the provided search results.

Synthesis and Reactivity of Diketone Analogues (e.g., 1-Phenylbutane-2,3-dione)

1-Phenylbutane-2,3-dione (B12655830) is a diketone analogue of 1-phenylbutane-2,3-diol and serves as a valuable intermediate in organic synthesis. ontosight.aievitachem.com It is a yellowish liquid with a characteristic odor. ontosight.ai The synthesis of 1-phenylbutane-2,3-dione can be achieved through various methods, including the condensation of benzaldehyde (B42025) with acetone (B3395972) via an aldol condensation. ontosight.ai Another common method is the Claisen condensation. rsc.org The reactivity of 1-phenylbutane-2,3-dione is characteristic of diketones, allowing it to undergo nucleophilic addition reactions and form enolates for further chemical transformations. ontosight.ai

Mixed or crossed Claisen condensations are a powerful tool for carbon-carbon bond formation, and 1-phenylbutane-1,3-dione is a key player in these reactions. fiveable.meucla.edu In a mixed Claisen condensation, an ester enolate or a ketone enolate reacts with an ester that cannot form an enolate itself. ucla.edu For example, the reaction between acetone (which can form an enolate) and methyl benzoate (B1203000) (which cannot) in the presence of a strong base like sodium methoxide, followed by an acidic workup, yields 1-phenylbutane-1,3-dione, a β-diketone. ucla.edu

The success of a mixed Claisen condensation often relies on one of the ester reactants lacking α-hydrogens, which forces it to act as the electrophilic acceptor. libretexts.org When a ketone is reacted with an ester, the ketone's more acidic α-hydrogens are preferentially deprotonated, making it the enolate donor. libretexts.org The phenyl group in 1-phenylbutane-1,3-dione increases the acidity of the α-hydrogen, which facilitates the formation of a stabilized enolate intermediate. fiveable.me This stabilized enolate can then act as a nucleophile and react with an electrophilic ester. fiveable.me

Table 3: Synthesis and Reactivity of 1-Phenylbutane-2,3-dione

| Aspect | Description | Reference |

| Synthesis | Aldol condensation of benzaldehyde and acetone; Claisen condensation. | rsc.orgontosight.ai |

| Reactivity | Undergoes nucleophilic addition; forms enolates. | ontosight.ai |

| Mixed Claisen Condensation | Reacts as a nucleophilic enolate with electrophilic esters. | ucla.edufiveable.me |

| Polymerization of Analogues | Attempted copolymerization of 1-phenylbut-3-ene-1,2-dione with styrene (B11656) was unsuccessful. | researchgate.netchemicalpapers.com |

This table summarizes the synthesis methods, reactivity, and applications in mixed Claisen condensations and polymerization studies for 1-phenylbutane-2,3-dione and its analogues, based on the provided search results.

Diol-Derived Heterocyclic and Carbocyclic Compounds

This compound and its analogues can serve as precursors for the synthesis of various heterocyclic and carbocyclic compounds. The versatile β-diketone structure of compounds like 1-phenylbutane-1,3-dione allows for selective reduction or cyclization reactions to access a variety of heterocyclic compounds. fiveable.me

For instance, 1-phenylbutane-1,3-dione is a key intermediate in the synthesis of new thiophene (B33073) and pyrazole (B372694) derivatives. biocrick.com It has also been used in the synthesis of (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff base, which can then be used to form metal complexes. researchgate.net Furthermore, the reaction of 1-phenylbutane-1,3-dione with 2-aminopyrimidine (B69317) can lead to the formation of imidazo[1,2-a]pyrimidines. rsc.org

The synthesis of heterocyclic compounds with a cineole fragment has been achieved through the reaction of an α-pinene-derived diol with various monoterpenoid aldehydes. mdpi.com While not directly involving this compound, this demonstrates the utility of diols in constructing complex heterocyclic scaffolds. Additionally, 1-(3-phenylquinoxalin-2-yl)ethane-1,2-diol, a related diol, has been synthesized and characterized. nih.gov

Table 4: Examples of Heterocyclic Compounds Derived from Phenylbutane Analogues

| Precursor | Resulting Heterocycle | Reference |

| 1-Phenylbutane-1,3-dione | Thiophene and pyrazole derivatives | biocrick.com |

| 1-Phenylbutane-1,3-dione | Imidazo[1,2-a]pyrimidines | rsc.org |

| 1-Phenylbutane-1,3-dione | Schiff base for metal complexes | researchgate.net |

| α-Pinene-derived diol | Compounds with a methanopyrano[4,3-b]pyran scaffold | mdpi.com |

| DPD or Ph-DPD | Quinoxaline derivatives | nih.gov |

This table provides examples of heterocyclic compounds that can be synthesized from 1-phenylbutane-1,3-dione and other related diols, as indicated in the search results.

Stereochemical Analysis and Conformational Studies of 1 Phenylbutane 2,3 Diol

Determination of Absolute and Relative Configurations (e.g., Erythro/Threo, R/S Designations)

1-Phenylbutane-2,3-diol possesses two chiral centers at carbons C2 and C3, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers. The relative configuration of the hydroxyl groups determines whether the diastereomers are classified as erythro or threo. uou.ac.in In the erythro isomers, the hydroxyl groups are on the same side in a Fischer projection, while in the threo isomers, they are on opposite sides.

The absolute configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. windows.net The combination of these designations for both C2 and C3 defines the specific stereoisomer. For instance, enantioselective syntheses have been developed to produce specific stereoisomers, such as (2R,3R)-1-phenylbutane-2,3-diol. ug.edu.gh The determination of these configurations often relies on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography, or by correlation to compounds of known stereochemistry. researchgate.netnih.gov For example, the absolute configurations of the erythro and threo isomers have been determined through HPLC analysis of their corresponding MTPA esters. researchgate.net

Chiral Resolution Techniques and Enantiomeric Excess Determination

The separation of the enantiomeric pairs of this compound is crucial for studying the specific properties of each isomer. Chiral resolution can be achieved through several methods. One common approach is the use of chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. rsc.orgd-nb.info This technique allows for the separation and quantification of each enantiomer, which is essential for determining the enantiomeric excess (ee) of a sample.

Enantiomeric excess is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. It can be determined using chiral HPLC or through NMR spectroscopy with the use of chiral solvating agents (CSAs). rsc.orgacs.org CSAs, such as derivatives of 1,1'-bi-2-naphthol, can induce chemical shift differences between the enantiomers, allowing for their quantification by integration of the corresponding NMR signals. acs.org Enzymatic reactions, which are often highly stereoselective, can also be employed for the kinetic resolution of racemic mixtures of this compound, yielding one enantiomer in high purity. researchgate.net

Conformational Preferences and Intramolecular Interactions

The three-dimensional shape of this compound is not static; it exists as an equilibrium of different conformers arising from rotation around the C-C single bonds. The relative stability of these conformers is influenced by a variety of intramolecular interactions, including steric hindrance, dipole-dipole interactions, and hydrogen bonding.

Computational Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of this compound. researchgate.netvulcanchem.com These calculations can predict the geometries and relative energies of the different possible conformers in the gas phase or in solution. By mapping the potential energy surface as a function of dihedral angles, the most stable conformations can be identified, and the energy barriers between them can be calculated. researchgate.netsoton.ac.uk

Computational analysis can provide insights into the specific intramolecular interactions, such as the strength and geometry of hydrogen bonds, that stabilize certain conformations. researchgate.net Theoretical predictions of spectroscopic parameters, like NMR chemical shifts and coupling constants, can be compared with experimental data to validate the computed conformational models. soton.ac.uk

Influence of Stereochemistry on Chemical Reactivity and Biological Recognition

The stereochemistry of this compound has a profound impact on its chemical reactivity and how it is recognized by other chiral molecules, such as enzymes and receptors in biological systems. muni.czasianpubs.org The different spatial arrangements of the functional groups in the erythro and threo isomers, as well as their respective enantiomers, can lead to significant differences in reaction rates and product distributions. For instance, the stereochemical outcome of reactions involving the hydroxyl groups, such as esterification or oxidation, can be highly dependent on their relative orientation.

In the context of biological recognition, enzymes are chiral catalysts and often exhibit a high degree of stereospecificity. This means that an enzyme may bind to and metabolize one enantiomer of this compound much more efficiently than the other. asianpubs.org This enantioselectivity is a fundamental principle in pharmacology and toxicology, as different enantiomers of a chiral drug can have vastly different biological activities. asianpubs.org For example, the (2R,3R)-1-phenylbutane-2,3-diol has been identified as a known compound isolated from Streptomyces sp. CT37 and has been tested for its biological activity. ug.edu.gh

Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like 1-phenylbutane-2,3-diol. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of each atom.

1D NMR (¹H, ¹³C) and Chemical Shift Analysis

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum typically shows signals for the phenyl group protons, the benzylic protons (CH₂ adjacent to the phenyl ring), the two hydroxyl protons, and the methyl group protons. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. For instance, the aromatic protons resonate in the downfield region (typically around 7.2-7.4 ppm) due to the deshielding effect of the benzene (B151609) ring's π system. The protons on the carbons bearing the hydroxyl groups appear at intermediate chemical shifts, influenced by the electronegativity of the oxygen atoms. The methyl group protons are found in the most upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. rsc.org Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure. Carbons of the phenyl ring appear in the aromatic region (around 125-145 ppm). The carbons attached to the hydroxyl groups (C2 and C3) resonate at chemical shifts typically between 65 and 80 ppm. The benzylic carbon (C1) and the methyl carbon (C4) have characteristic chemical shifts as well. The number of signals in the ¹³C spectrum confirms the number of non-equivalent carbon atoms in the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives in CDCl₃

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.20-7.37 (m) | 125.8-144.9 |

| CH(OH) | 3.78 (dq) | 74.1-74.7 |

| CH(OH) | 4.61-4.71 (m) | 67.7-68.2 |

| CH₂ | 1.74-1.87 (m) | 34.9-36.2 |

| CH₃ | 1.09-1.19 (m) | 23.3-23.6 |

Note: Chemical shifts are approximate and can vary based on the specific stereoisomer and experimental conditions. Data compiled from various sources. rsc.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure and stereochemistry of this compound. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com For this compound, COSY spectra would show correlations between the benzylic protons and the adjacent methine proton, between the two methine protons, and between the other methine proton and the methyl protons. This helps to establish the butane (B89635) chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. emerypharma.com This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. emerypharma.com This is crucial for piecing together the entire molecular structure, for example, by showing a correlation from the benzylic protons to the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry of this compound. semanticscholar.org It shows correlations between protons that are close in space, even if they are not directly bonded. By analyzing the NOESY cross-peaks, the relative configuration of the hydroxyl groups (syn or anti) can be determined.

NMR Simulations for Proton Splitting Patterns

In some cases, the proton NMR signals of this compound can be complex due to overlapping multiplets. To decipher these intricate splitting patterns, NMR simulation software can be employed. researchgate.netresearchgate.net By inputting proposed chemical shifts and coupling constants, a theoretical spectrum can be generated and compared to the experimental one. researchgate.net This iterative process of refinement allows for the precise determination of coupling constants, which are valuable for confirming stereochemical assignments. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. rsc.orgrsc.org In a mass spectrometer, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z).

The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₄O₂), the expected molecular weight is approximately 166.22 g/mol . chemspider.comnist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.

Optical Rotation and Chiroptical Spectroscopy (e.g., ECD)

Since this compound contains chiral centers, it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can be distinguished by their interaction with plane-polarized light.

Optical Rotation: Chiral molecules rotate the plane of polarized light, a property known as optical activity. rsc.org The specific rotation, [α]D, is a characteristic physical constant for a chiral compound under specific conditions (e.g., temperature, solvent, and concentration). escholarship.org Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netacs.org The resulting ECD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration of the chiral centers in this compound. semanticscholar.org By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be confidently assigned. nih.gov

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. d-nb.infobeilstein-journals.org This technique requires a single, well-ordered crystal of the compound or a suitable derivative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has been widely applied to investigate the molecular and electronic properties of phenylbutane derivatives. For instance, DFT calculations have been used to determine the relative stability of various tautomeric and isomeric forms of related compounds. These calculations often employ models like the Polarizable Continuum Model (PCM) to simulate the effects of different solvents on the molecule's stability and electronic absorption bands, which are then compared with experimental spectra. biocrick.com

In studies of similar molecules, DFT simulations help elucidate the lowest-energy conformation, which is crucial for predicting reactivity patterns and intermolecular interactions. vulcanchem.com For example, in the context of metal complexes involving phenylbutane derivatives, DFT calculations have been essential in assigning magnetic coupling constants to specific structural features of the molecule. biocrick.com

Molecular Dynamics and Conformational Energy Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational energy landscapes of flexible molecules like 1-phenylbutane-2,3-diol. MD simulations can track the movement of atoms over time, providing a detailed picture of the molecule's dynamic behavior and the stability of different conformations. For instance, MD simulations have been used to examine the binding stability and conformational changes of related diol-containing ligands when interacting with biological targets. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, theoretical predictions of its NMR and IR spectra can be particularly valuable.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can be achieved with high accuracy using computational models. mdpi.comschrodinger.com DFT-based methods, such as the GIAO (Gauge-Including Atomic Orbital) method, are commonly used for this purpose. researchgate.net The accuracy of these predictions can be benchmarked against experimental data or higher-level computational results. github.io For complex molecules, computational prediction of NMR spectra can help assign experimental signals and understand conformational effects. schrodinger.com

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. For a molecule like this compound, strong O–H stretching vibrations would be expected in the range of 3200–3500 cm-1. vulcanchem.com

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving this compound or its precursors, DFT calculations can model the reaction pathways and predict the most likely products. wisc.edumdpi.com

For example, studies on the reduction of the related 1-phenylbutane-1,3-dione have shown that the reaction can yield a complex mixture of products. researchgate.net Computational modeling could help to understand the different reduction pathways and the factors that favor the formation of this compound over other products. Similarly, in the ring-opening reactions of epoxides to form diols, computational studies can investigate the steric and electronic factors that influence the reaction's regioselectivity. acs.org

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations can provide a range of parameters and descriptors that help to understand the reactivity of a molecule. These descriptors are derived from the electronic structure of the molecule and can be used to predict how it will interact with other chemical species.

For this compound, important quantum chemical parameters would include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are key indicators of a molecule's ability to donate or accept electrons. This information is crucial for understanding its reactivity in various chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of interaction with other molecules.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity.

These computational approaches provide a powerful complement to experimental studies, offering a deeper understanding of the fundamental properties of this compound at the molecular level.

Applications and Utility in Organic Synthesis

Role as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

The presence of two stereogenic centers in 1-phenylbutane-2,3-diol makes its enantiomerically pure forms valuable as chiral building blocks. The (2R,3R)-enantiomer of this compound has been identified as a natural product isolated from Streptomyces sp. CT37, highlighting its availability from natural sources for potential use in synthesis. researchgate.netnih.govmdpi.comresearchgate.net The defined stereochemistry of such natural products can be exploited in the total synthesis of other complex molecules.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of subsequent reactions. wikipedia.org While direct use of this compound as a chiral auxiliary is not extensively documented, structurally similar phenyl-substituted diols and their derivatives have demonstrated utility in asymmetric synthesis. sfu.caresearchgate.net For instance, chiral acetals derived from C2-symmetric 1,2-diols have been successfully employed as chiral auxiliaries in Diels-Alder reactions, achieving a high degree of stereochemical induction. sfu.ca This suggests the potential for developing chiral auxiliaries based on the this compound scaffold. The general principle involves the temporary attachment of the chiral diol to a prochiral substrate, influencing the approach of reagents to introduce new stereocenters with high selectivity. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and potentially recycled.

Table 1: Examples of Phenyl-Substituted Diols in Asymmetric Synthesis

| Diol Derivative | Application in Asymmetric Synthesis | Reference |

| (2R,3R)-1-Phenylbutane-2,3-diol | Isolated as a natural product, potential chiral building block. | researchgate.netnih.gov |

| Chiral acetals from C2-symmetric 1,2-diols | Used as chiral auxiliaries in asymmetric Diels-Alder reactions. | sfu.ca |

| (S)-2-(Dibenzylamino)-3-phenylpropanal | A derivative of a phenyl-containing amino alcohol used as a chiral auxiliary. | researchgate.net |

Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a key intermediate in the synthesis of more complex organic molecules, including natural products and pharmacologically active compounds. researchgate.netmdpi.comnih.gov Its natural occurrence in the fungus Acrostalagmus luteoalbus and the bacterium Streptomyces sp. CT37 makes it a target for total synthesis and a potential precursor for other bioactive metabolites. researchgate.netnih.gov

The structural motif of a phenyl-substituted diol is present in various natural products. For example, linear diarylpentanoids often feature a 1,3-diol or a related β-hydroxy ketone functionality. mdpi.com Synthetic strategies towards these molecules can involve intermediates that are structurally analogous to this compound.

A significant application of a closely related structure is in the synthesis of analogues of the anti-tuberculosis drug, bedaquiline (B32110). The synthesis of a new type of bedaquiline analogue, which are triarylbutanol derivatives, proceeds through an intermediate that is a substituted 1-phenylbutane-1,3-diol. nih.gov This highlights the importance of the phenylbutanediol scaffold in the development of new pharmaceutical agents. The synthesis of these complex molecules often relies on the strategic manipulation of the hydroxyl groups and the stereocenters of the diol intermediate.

Precursor for the Derivatization of Functional Groups

The two hydroxyl groups in this compound are reactive sites that can be selectively modified or derivatized to introduce new functional groups, thereby expanding its synthetic utility. core.ac.ukthieme-connect.de The selective derivatization of one hydroxyl group over the other is a key strategy in multi-step syntheses.

One common derivatization is the conversion of the hydroxyl groups into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. thieme-connect.de The selective deoxygenation of one hydroxyl group in a diol can be achieved by first selectively converting it into a sulfonate ester followed by reduction. core.ac.ukthieme-connect.de For instance, in a diol with a primary and a secondary alcohol, the primary hydroxyl group can often be selectively tosylated and then reduced. thieme-connect.de

Furthermore, the hydroxyl groups can be oxidized to carbonyl groups. In the case of 1-phenylbutane-1,3-diol, a related compound, the benzylic hydroxyl group can be selectively oxidized to a ketone. This selective oxidation is a valuable transformation for creating more complex structures. For analytical purposes, such as NMR spectroscopy, hydroxyl groups can be derivatized, for example, by reacting them with reagents like 2-chloro-1,3,2-dioxaphospholane.

Utilization in the Development of New Synthetic Methodologies

While direct examples of this compound being the central component in the development of a new synthetic methodology are not prevalent, the chemistry of diols, in general, contributes to the advancement of synthetic methods. For instance, the development of catalytic systems for the selective transformation of diols is an active area of research.

The synthesis of chiral diols and their subsequent transformations are often used to showcase the effectiveness of new catalytic methods. For example, the development of tethered dual catalysts that combine a photocatalyst with a transition metal catalyst has been explored for various transformations. While not specifically using this compound, such innovative catalytic systems could potentially be applied to the selective functionalization of this and other diols.

Potential in Materials Science as a Functional Group

This compound and its precursors have shown potential for applications in materials science, particularly in the development of functional polymers. google.com A patent has disclosed the use of 1-phenylbutane-1,3-dione, a precursor to the diol, in the context of film-forming polymers and antifouling paints. google.com This suggests that the structural features of this compound can be incorporated into polymer backbones to impart specific properties.

In polymer chemistry, diols are commonly used as monomers or chain extenders. For example, 2-methylbutane-2,3-diol, a structurally related aliphatic diol, is used as a chain extender in polymer synthesis. The presence of the phenyl group and the hydroxyl functionalities in this compound could allow it to be incorporated into polyesters, polyurethanes, or other polymers, potentially influencing their thermal stability, mechanical properties, and surface characteristics. The aromatic ring can enhance thermal stability and hydrophobicity, while the hydroxyl groups provide sites for cross-linking or further modification.

Biological Activity Investigations Excluding Clinical Data

In Vitro Antimicrobial Properties

Research into the antimicrobial properties of 1-phenylbutane-2,3-diol and its analogs has revealed a range of activities. While direct studies on this compound are limited, investigations into structurally similar compounds provide insights into its potential antimicrobial effects.

For instance, studies on 1-phenylbutane-2,3-dione (B12655830), a related diketone, have indicated potential antimicrobial and antifungal properties. ontosight.ai The mechanism of action for such diketones may involve inhibiting key enzymes or generating reactive oxygen species that can damage microbial cells. ontosight.ai

Derivatives of similar small molecules have also been assessed. For example, Schiff base metal complexes derived from 1-phenylbutane-1,3-dione have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, various heterocyclic derivatives synthesized from related starting materials have demonstrated a broad spectrum of antimicrobial activities.

It is important to note that while these findings on related structures are promising, the specific antimicrobial profile of this compound itself requires more direct investigation to be fully understood.

Antioxidant Activity Studies

The potential for this compound and its derivatives to act as antioxidants has been explored, primarily through in vitro assays. Antioxidants are of significant interest for their ability to neutralize harmful free radicals in the body.

While direct antioxidant studies on this compound are not extensively documented, research on co-isolated compounds and derivatives offers valuable perspectives. For example, 1-methoxy-4-(2-hydroxy)ethylbenzene, a benzene (B151609) derivative isolated from the same deep-sea fungus as this compound, has demonstrated antioxidant activity. thieme-connect.com

In other studies, metal complexes of a Schiff base derived from 1-phenylbutane-1,3-dione were evaluated for their antioxidant potential using DPPH and ABTS radical scavenging assays. researchgate.net The results indicated that these complexes possess radical scavenging capabilities. researchgate.net Specifically, the copper complex showed a notable DPPH radical scavenging activity. researchgate.net These studies suggest that the core structure, when modified into certain derivatives, can exhibit significant antioxidant effects.

Below is a data table summarizing the antioxidant activity of a related Schiff base complex.

| Compound/Complex | DPPH Scavenging Activity (IC50 µM) | ABTS Scavenging Activity (IC50 µM) |

| [Cu(DEP)] | 2.08 ± 0.47 | 2.11 ± 1.60 |

| [Ni(DEP)] | 2.52 ± 1.15 | 3.14 ± 1.78 |

| [Co(DEP)] | 3.04 ± 0.59 | 3.37 ± 0.78 |

| [Zn(DEP)] | 3.64 ± 1.65 | 2.77 ± 0.74 |

| DEPH2 (Ligand) | 4.24 ± 1.23 | 1.98 ± 1.55 |

| Data from a study on metal complexes of a Schiff base derived from 1-phenylbutane-1,3-dione. researchgate.net |

Enzyme Inhibition Studies (e.g., COX-2 inhibition by related compounds)

The investigation of enzyme inhibition by this compound and related structures has pointed towards potential anti-inflammatory applications. A key area of interest is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain.

While direct studies on this compound as a COX-2 inhibitor are scarce, a related compound, (S)-3-methyl-1-phenylbutane-2,3-diol, is noted for its use in the asymmetric synthesis of sesquiterpenoids that can function as COX-2 inhibitors. This suggests that the phenylbutanediol scaffold could be a valuable component in the design of new anti-inflammatory agents.

Research on other classes of compounds has also highlighted the potential for COX-2 inhibition. For example, certain phenolic compounds have been investigated as potential dual inhibitors of EGFR and COX-2. dovepress.com These studies underscore the ongoing search for novel COX-2 inhibitors and the diverse chemical structures that can achieve this activity. dovepress.comnih.gov

Activity against Specific Microorganisms (e.g., Candida albicans, Mycobacterium tuberculosis)

Specific testing of this compound and its derivatives against particular pathogenic microorganisms has yielded mixed but interesting results.

In a study investigating compounds isolated from Streptomyces sp. CT37, (2R,3R)-1-phenylbutane-2,3-diol was evaluated for its activity against the opportunistic fungal pathogen Candida albicans ATCC 10231. nih.govug.edu.ghsemanticscholar.org The compound showed no inhibitory activity at the highest concentration tested (50 µg/mL). semanticscholar.org In contrast, other compounds isolated from the same source demonstrated moderate antifungal activity. nih.govug.edu.ghsemanticscholar.org

Conversely, a study on the constituents of Ehretia longiflora roots revealed that a derivative of this compound possesses antitubercular properties. thieme-connect.com Specifically, 1-(4-methoxyphenyl)-4-phenylbutane-2,3-diol exhibited activity against Mycobacterium tuberculosis H37Rv in vitro, with a Minimum Inhibitory Concentration (MIC) of 30.0 µg/mL. thieme-connect.com This finding is significant as there is an urgent need for new drugs to combat tuberculosis, especially multidrug-resistant strains. nih.gov

The table below summarizes the activity of this compound and a derivative against these specific microorganisms.

| Compound | Microorganism | Activity |

| (2R,3R)-1-phenylbutane-2,3-diol | Candida albicans ATCC 10231 | No activity at 50 µg/mL semanticscholar.org |

| 1-(4-methoxyphenyl)-4-phenylbutane-2,3-diol | Mycobacterium tuberculosis H37Rv | MIC: 30.0 µg/mL thieme-connect.com |

Structure-Activity Relationships in Biological Systems

The varied biological activities observed for this compound and its derivatives highlight the importance of specific structural features in determining their effects. The analysis of structure-activity relationships (SAR) provides crucial insights for the development of more potent and selective therapeutic agents.

The difference in activity against Mycobacterium tuberculosis between this compound (which has not been reported to be active) and its derivative, 1-(4-methoxyphenyl)-4-phenylbutane-2,3-diol (active with a MIC of 30.0 µg/mL), suggests that the addition of a methoxyphenyl group is critical for its antitubercular properties. thieme-connect.com This modification likely influences the compound's lipophilicity, electronic properties, or its ability to bind to the target site within the bacterium.

Furthermore, the lack of activity of (2R,3R)-1-phenylbutane-2,3-diol against Candida albicans, while other co-isolated indole (B1671886) alkaloids showed moderate inhibition, indicates that the phenylbutanediol structure itself may not be inherently antifungal. semanticscholar.org The antifungal activity observed in the crude extract was attributed to other chemical constituents.

The stereochemistry of these molecules, arising from the chiral centers at the 2 and 3 positions of the butane (B89635) chain, is also expected to play a significant role in their biological activity. Different stereoisomers can exhibit distinct interactions with chiral biological targets such as enzymes and receptors, leading to variations in their pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the natural sources of 1-Phenylbutane-2,3-diol, and how is it isolated for structural characterization?

- Methodological Answer : this compound (Compound 9) was isolated from the marine fungus Acrostalagmus luteoalbus SCSIO F457 using the OSMAC (One Strain Many Compounds) strategy. The fungus was cultured on rice medium for 30 days, followed by extraction with ethyl acetate and purification via chromatographic techniques (e.g., silica gel column chromatography). Structural elucidation was achieved using NMR (¹H and ¹³C) and mass spectrometry (MS), with comparisons to existing spectral databases .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

- Methodological Answer : Chiral resolution and stereochemical confirmation require a combination of:

- NMR : Analysis of coupling constants and NOESY/ROESY for spatial proximity of hydroxyl and phenyl groups.

- Optical Rotation : Comparison with known standards (e.g., 2R,3R-(-)-butane-2,3-diol in ) to determine enantiomeric purity .

- X-ray Crystallography : If crystalline derivatives are synthesized, as demonstrated in vanadium complex studies ( ) .

Q. What bioactivity screening methods are applicable to this compound?

- Methodological Answer : Initial bioactivity screening includes:

- Antioxidant Assays : DPPH free radical scavenging (IC₅₀ determination), as reported in , where the compound showed weak activity .

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.

Advanced Research Questions

Q. How can the OSMAC strategy be optimized to enhance this compound production in fungal cultures?

- Methodological Answer :

- Media Variation : Test carbon/nitrogen sources (e.g., oatmeal, potato dextrose) to stimulate secondary metabolism.

- Co-cultivation : Introduce bacterial/fungal competitors to trigger defensive metabolite synthesis.

- Gene Clustering Analysis : Use genomic mining to identify biosynthetic gene clusters linked to diol production, as seen in marine fungi studies .

Q. What synthetic routes enable stereoselective synthesis of this compound derivatives?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Sharpless dihydroxylation) for vicinal diol formation.

- Schiff Base Complexation : Utilize ligands like 2-ethyl-2-{[1-(2-hydroxy-5-methylphenyl)methylidene]amino}propane-1,3-diol ( ) to stabilize intermediates during metal-catalyzed reactions .

- Protection/Deprotection Strategies : Temporarily mask hydroxyl groups using trimethylsilyl (TMS) ethers (as in ) to prevent unwanted side reactions .

Q. How can computational methods resolve contradictions in the antioxidant mechanism of this compound?

- Methodological Answer :

- QSAR Modeling : Correlate hydroxyl group positioning and phenyl ring electron density with radical scavenging efficiency.

- Docking Studies : Simulate interactions with ROS-producing enzymes (e.g., NADPH oxidase) using software like AutoDock.

- Metabolomic Profiling : Apply Random Forest Analysis () to identify co-occurring metabolites that synergize or antagonize its activity .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Use deuterated internal standards to account for matrix effects.

- Derivatization : Enhance detection sensitivity by converting hydroxyl groups to trimethylsilyl ethers ( ) or benzoyl esters .

- Data Triangulation : Combine multiple detection methods (e.g., UV, fluorescence) to validate quantification accuracy, as per ’s data triangulation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.